molecular formula C28H28F3N3O2S B11074284 2-[(3-ethyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(3-ethyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11074284
M. Wt: 527.6 g/mol
InChI Key: AVWCSQDOESKOFU-UHFFFAOYSA-N
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Description

2-[(3-ETHYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YL)THIO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ETHYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YL)THIO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the spiro linkage through a cyclization reaction.
  • Introduction of the thiol group via a substitution reaction.
  • Coupling with the trifluoromethylphenyl group using a suitable coupling reagent.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield sulfonic acids, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it an interesting target for synthetic chemists.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the trifluoromethyl group is often associated with enhanced biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(3-ETHYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YL)THIO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure could play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzo[h]quinazoline-cyclohexane] derivatives: These compounds share the spiro linkage and may have similar chemical properties.

    Trifluoromethylphenyl derivatives: Compounds with the trifluoromethyl group often exhibit enhanced biological activity and may be used in similar applications.

Uniqueness

The uniqueness of 2-[(3-ETHYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YL)THIO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its combination of structural features, including the spiro linkage, thiol group, and trifluoromethylphenyl group. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H28F3N3O2S

Molecular Weight

527.6 g/mol

IUPAC Name

2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C28H28F3N3O2S/c1-2-34-25(36)23-24(19-11-5-4-10-18(19)16-27(23)14-8-3-9-15-27)33-26(34)37-17-22(35)32-21-13-7-6-12-20(21)28(29,30)31/h4-7,10-13H,2-3,8-9,14-17H2,1H3,(H,32,35)

InChI Key

AVWCSQDOESKOFU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC(=O)NC5=CC=CC=C5C(F)(F)F

Origin of Product

United States

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